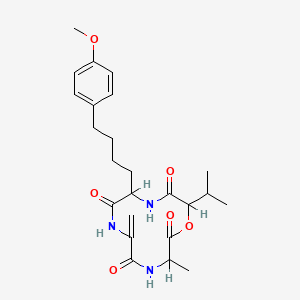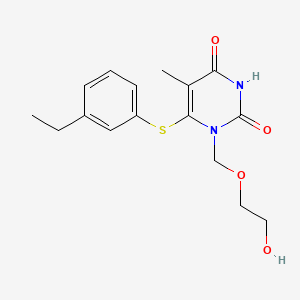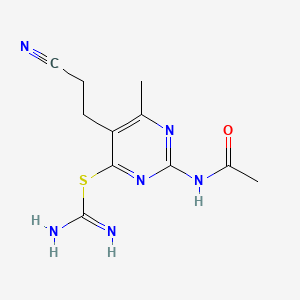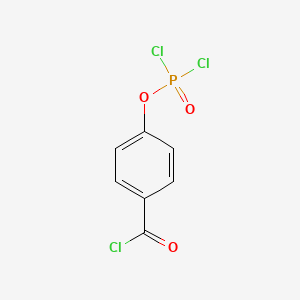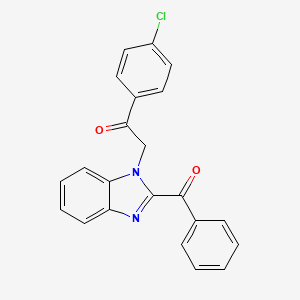
L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound contains several amino acid residues, including L-valine, N-acetyl-L-seryl, L-leucyl, L-asparaginyl, and L-isoleucyl. The complex structure arises from the combination of these amino acids.
N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine: is a peptide derivative with the chemical formula CHNO.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin). Protecting groups are used to selectively block certain functional groups during each coupling reaction.
Reaction Conditions: Coupling reactions typically use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide hydrochloride (DIC·HCl) and a base (e.g., N-methylmorpholine or N,N-diisopropylethylamine). Deprotection steps remove the protecting groups.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced using automated SPPS equipment on a larger scale.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including hydrolysis, amidation, and cyclization.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction. For example, hydrolysis would yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying peptide synthesis, reactivity, and structure.
Biology: Investigating peptide-based drug design, enzyme inhibition, and protein-protein interactions.
Medicine: Exploring potential therapeutic applications (e.g., as antimicrobial agents or enzyme inhibitors).
Industry: Developing peptide-based materials (e.g., hydrogels or drug delivery systems).
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The compound’s unique structure arises from the combination of specific amino acids. Its acetylated serine residue and complex side chain contribute to its distinct properties.
Similar Compounds: While I don’t have a specific list, similar compounds include other peptide derivatives with complex structures.
Eigenschaften
CAS-Nummer |
127231-52-1 |
|---|---|
Molekularformel |
C35H63N7O11 |
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C35H63N7O11/c1-11-20(8)30(34(51)42-29(19(6)7)35(52)53-10)41-28(47)15-26(45)22(12-17(2)3)38-32(49)24(14-27(36)46)40-31(48)23(13-18(4)5)39-33(50)25(16-43)37-21(9)44/h17-20,22-26,29-30,43,45H,11-16H2,1-10H3,(H2,36,46)(H,37,44)(H,38,49)(H,39,50)(H,40,48)(H,41,47)(H,42,51)/t20-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI-Schlüssel |
XWTJFLQWGRKTRQ-JIYBXTARSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




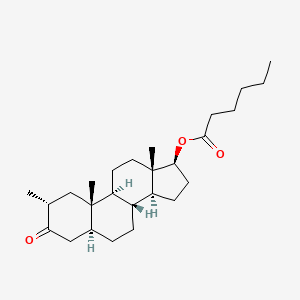
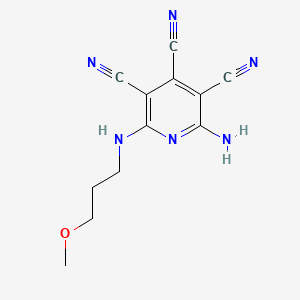
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
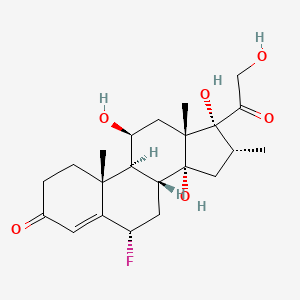
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
